1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
Overview
Description
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol It is a piperidine derivative, characterized by a benzyl group attached to the nitrogen atom and a hydroxymethyl group at the fourth position of the piperidine ring
Preparation Methods
The synthesis of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reduction of 1-Benzyl-4-piperidone using sodium borohydride (NaBH4) in methanol, followed by the addition of formaldehyde to introduce the hydroxymethyl group . Another approach includes the use of catalytic hydrogenation of 1-Benzyl-4-piperidone in the presence of a palladium catalyst . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 1-Benzyl-4-piperidinol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, it can bind to muscarinic acetylcholine receptors, acting as an antagonist, and to beta-2 adrenoceptors, acting as an agonist . These interactions are mediated through the compound’s ability to fit into the receptor binding sites, thereby modulating their activity.
Comparison with Similar Compounds
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-Benzyl-4-piperidinol: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
4-Piperidinemethanol: Has a hydroxymethyl group but lacks the benzyl group, affecting its binding affinity to certain receptors.
1-Benzyl-4-piperidone: A precursor in the synthesis of this compound, it lacks the hydroxymethyl group and has different reactivity.
The uniqueness of this compound lies in its combination of the benzyl and hydroxymethyl groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-4-(hydroxymethyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-11-13(16)6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,15-16H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYAVGXEXYQIPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CO)O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554510 | |
Record name | 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92197-36-9 | |
Record name | 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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